4-(2-Phenyl-1,3-thiazol-4-yl)piperidine

Description

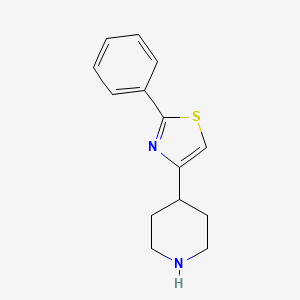

4-(2-Phenyl-1,3-thiazol-4-yl)piperidine is a heterocyclic compound featuring a piperidine ring fused to a 2-phenyl-substituted 1,3-thiazole moiety. This structure combines the conformational flexibility of piperidine with the aromatic and electronic properties of the thiazole ring, making it a scaffold of interest in medicinal chemistry. The compound has been explored in the context of kinase inhibition and antiproliferative agents, though specific biological targets require further elucidation .

Properties

Molecular Formula |

C14H16N2S |

|---|---|

Molecular Weight |

244.36 g/mol |

IUPAC Name |

2-phenyl-4-piperidin-4-yl-1,3-thiazole |

InChI |

InChI=1S/C14H16N2S/c1-2-4-12(5-3-1)14-16-13(10-17-14)11-6-8-15-9-7-11/h1-5,10-11,15H,6-9H2 |

InChI Key |

LTZMSPRGVPOERT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CSC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of 4-(2-Phenyl-1,3-thiazol-4-yl)piperidine and Analogues

| Compound Name | Core Structure | Substituents/Modifications | Key Structural Differences |

|---|---|---|---|

| This compound | Piperidine + thiazole | Phenyl at C2 of thiazole; no linker | Direct attachment of thiazole to piperidine |

| MTEP [3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine] | Piperidine + thiazole | Methyl at C2 of thiazole; ethynyl linker | Ethynyl spacer enhances rigidity |

| 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b) | Thiazole + phenol | Amino at C2; methoxy-phenol substituent | Phenolic hydroxyl group introduces polarity |

| N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) | Thiazole + acetamide | Hydroxy-methoxyphenyl at C4; acetamide at C2 | Acetamide enhances hydrogen bonding |

Key Observations :

- Substituent Effects : The phenyl group at C2 of the thiazole in the target compound enhances lipophilicity compared to MTEP’s methyl group, which may influence blood-brain barrier penetration in CNS-targeted applications .

- Functional Groups : Compounds like 6a and 6b () introduce polar groups (e.g., hydroxyl, acetamide) that improve water solubility but may reduce membrane permeability .

Physicochemical Properties

- Metabolic Stability : Piperidine rings are prone to CYP450-mediated oxidation, whereas MTEP’s ethynyl linker may reduce metabolic degradation .

Q & A

Q. How to address batch-to-batch variability in biological activity data?

- Methodology : Standardize purification (e.g., recrystallization from ethanol/water) and validate via DSC for polymorph consistency. Use statistical tools (e.g., ANOVA) to correlate impurity profiles (HPLC) with bioactivity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.